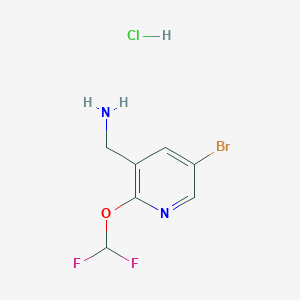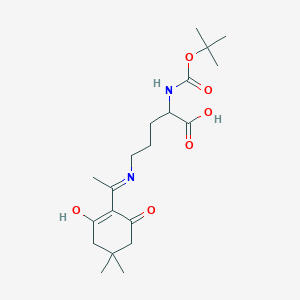![molecular formula C21H14N4O6 B1384711 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone CAS No. 1795373-54-4](/img/structure/B1384711.png)
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone
Übersicht
Beschreibung
“4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .Molecular Structure Analysis
The molecular structure of this compound allows for rapid conjugation with carboxyl linkers due to the presence of an amine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are related to the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure and synthesis process .Wissenschaftliche Forschungsanwendungen
Application Summary
“4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-alpha . TNF-alpha is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Methods of Application
The preparation of these compounds involves cycling an N-(3-aminophthaloyl)-glutamine or a compound N-(3-aminophthaloyl)-isoglutamine with a cycling agent YC(=O)-X . This cycling is carried out in a selected solvent of acetonitrile or N-methyl pyrrolidine, at a temperature of between 80 ºC and 87 ºC for a reaction time of between 1 to 5 hours .
Results or Outcomes
These compounds have been found to reduce the levels or activity of the TNF-alpha factor . They are therefore useful for the treatment of diseases related to a high level of abnormality or TNF-alpha activity .
Pharmaceutical Manufacturing
Application Summary
This compound is used in the preparation of pharmaceutical compositions and dosage forms . It is a functionalized Cereblon ligand used for the development of protein degrader building blocks .
Methods of Application
The compound contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers . This makes it a basic building block for the development of a protein degrader library .
Results or Outcomes
The use of this compound in pharmaceutical manufacturing can lead to the development of new drugs and treatments .
Anti-Inflammatory and Anti-Tumor Agent
Application Summary
“4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma .
Methods of Application
The compound can be administered to patients suffering from multiple myeloma . The specific dosage and administration schedule would be determined by a healthcare professional based on the patient’s condition and response to treatment .
Results or Outcomes
Treatment with this compound can help to reduce inflammation and slow the growth of cancer cells in patients with multiple myeloma .
Preparation of New Compounds
Application Summary
This compound is used in the preparation of new unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These new compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Methods of Application
The preparation of these new compounds involves specific processes that can provide improved and/or efficient methods for their commercial production .
Results or Outcomes
The new compounds prepared using “4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” can be used to prevent or treat diseases or conditions related to an abnormally high level or activity of TNF-α .
Protein Degrader Building Blocks
Application Summary
“4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” is a functionalized Cereblon ligand used for the development of protein degrader building blocks .
Methods of Application
The compound contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers . This makes it a basic building block for the development of a protein degrader library .
Results or Outcomes
The use of this compound in the development of protein degrader building blocks can lead to the creation of new protein degraders .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c22-11-5-1-3-9-15(11)20(30)24(18(9)28)12-6-2-4-10-16(12)21(31)25(19(10)29)13-7-8-14(26)23-17(13)27/h1-6,13H,7-8,22H2,(H,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXARGULUZPGWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
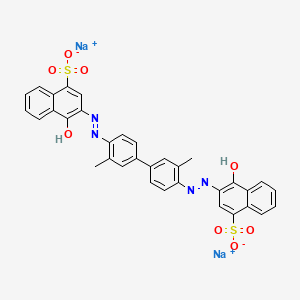
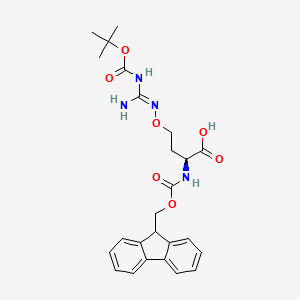
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)


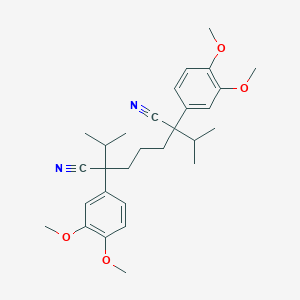
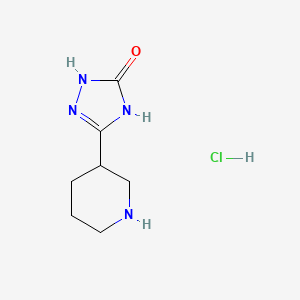
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

